molecular formula C10H13ClN4O2 B2909071 4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide CAS No. 1808808-20-9

4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide

Cat. No.: B2909071
CAS No.: 1808808-20-9
M. Wt: 256.69
InChI Key: BEABWGRCOWCARY-UHFFFAOYSA-N
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Description

4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide is a chemical compound with a complex structure that includes a chloropyrazine ring, a morpholine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the chloropyrazine intermediate. One common method involves the reaction of 5-chloropyrazine-2-carboxylic acid with methanesulfonyl chloride to form the corresponding methanesulfonate . This intermediate is then reacted with morpholine in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyrazine-2-carboxamide
  • Morpholine-2-carboxamide
  • 5-Chloropyrazin-2-yl)methanol

Uniqueness

4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the chloropyrazine and morpholine rings allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(5-chloropyrazin-2-yl)methyl]morpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c11-9-4-13-7(3-14-9)5-15-1-2-17-8(6-15)10(12)16/h3-4,8H,1-2,5-6H2,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEABWGRCOWCARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CN=C(C=N2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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